molecular formula C18H26N4O3 B2894996 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034576-98-0

1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2894996
CAS No.: 2034576-98-0
M. Wt: 346.431
InChI Key: GSPCUQDANPOKSU-UHFFFAOYSA-N
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Description

1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring several functional groups, including pyridazine, piperidine, and ethanone. Its structure, characterized by its molecular formula, demonstrates a unique combination of heterocyclic rings and carbonyl functionalities, making it interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:

  • Preparation of 6-Methylpyridazin-3-yl alcohol: : Starting with the synthesis of 6-methylpyridazine, this step involves the hydrolysis of 6-methylpyridazin-3-yl chloride to form 6-methylpyridazin-3-yl alcohol under controlled basic conditions.

  • Coupling with Piperidine: : The pyridazine alcohol is then reacted with piperidine under dehydrating conditions to form the 3-(6-Methylpyridazin-3-yl)oxy)piperidine intermediate.

  • Formation of Carbonyl Functional Group: : The intermediate is further reacted with a carbonylating agent, typically phosgene, under stringent conditions to yield the final this compound compound.

Industrial Production Methods

The industrial synthesis would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yield and purity, ensuring safety measures for handling hazardous reagents, and implementing continuous-flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.

  • Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.

Common Reagents and Conditions

  • Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.

  • Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products Formed from These Reactions

The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.

Scientific Research Applications

Chemistry

Biology

In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.

Medicine

In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.

Industry

Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-(Pyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Lacks the 6-methyl group, affecting its reactivity and biological activity.

  • 1-(4-(3-((6-Chloropyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : The chlorine substituent introduces different electronic effects and steric hindrance.

  • 1-(4-(3-((6-Methylpyridin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Features a pyridine ring instead of pyridazine, altering its properties and applications.

Uniqueness

What sets 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone apart is its specific combination of functional groups that confer unique reactivity and biological activity, making it a valuable compound in multiple scientific and industrial fields.

Properties

IUPAC Name

1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCUQDANPOKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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